molecular formula C11H13BrFNO2 B2941852 Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate CAS No. 935285-60-2

Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate

Cat. No.: B2941852
CAS No.: 935285-60-2
M. Wt: 290.132
InChI Key: RWCBOIDTQSHUQI-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate: is an organic compound with the molecular formula C11H13BrFNO2 and a molecular weight of 290.13 g/mol . It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound is often used in organic synthesis and various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate typically involves the reaction of 2-bromo-5-fluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hexamethyldisilazide (NaHMDS) . The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0°C) under a nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification of the product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

    Nucleophiles: such as amines or thiols for substitution reactions.

    Oxidizing agents: like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) for oxidation and reduction reactions.

Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation or reduction can modify the functional groups on the phenyl ring.

Scientific Research Applications

Chemistry: Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the development of new synthetic methodologies .

Biology and Medicine: Its unique structure allows for the exploration of biological activity and interactions with various biological targets .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is not extensively documented. as a carbamate derivative, it may interact with biological molecules through carbamoylation, where the carbamate group forms a covalent bond with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl N-(5-bromo-2-fluorophenyl)carbamate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of both bromine and fluorine atoms provides a combination of electronic and steric effects that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCBOIDTQSHUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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